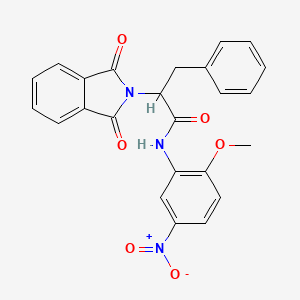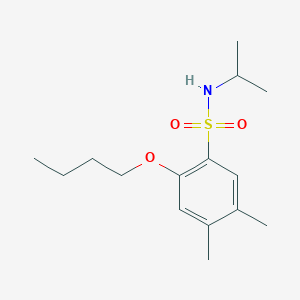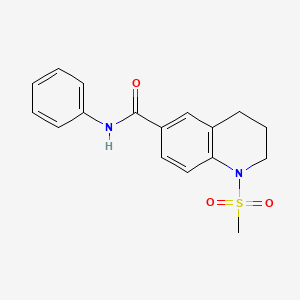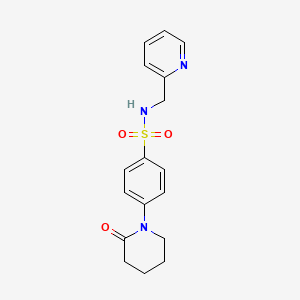![molecular formula C21H27N5O B5140234 N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B5140234.png)
N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as NPC1161B, and it is a type of cyclopentanecarboxamide derivative that has been developed as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action for NPC1161B is complex and involves several pathways. This compound has been shown to inhibit the activity of certain enzymes and proteins in the body, which can lead to a variety of physiological effects. NPC1161B has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, among others.
Biochemical and Physiological Effects:
NPC1161B has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and proteins in the body, which can lead to a variety of effects. NPC1161B has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, among others. Additionally, research has shown that NPC1161B can affect the expression of certain genes in the body, which can lead to changes in cellular function.
Advantages and Limitations for Lab Experiments
One advantage of using NPC1161B in lab experiments is that it has been shown to have a variety of effects on the body, which makes it a useful tool for studying various physiological processes. Additionally, NPC1161B has been shown to be relatively stable and easy to work with in lab settings. However, one limitation of using NPC1161B in lab experiments is that it can be difficult to obtain and synthesize, which can limit its use in certain settings.
Future Directions
There are many future directions for research on NPC1161B. One area of research could focus on the potential therapeutic applications of this compound for various diseases. Additionally, research could focus on the mechanisms of action of NPC1161B and how it affects cellular function. Finally, research could focus on developing new synthesis methods for NPC1161B that are more efficient and cost-effective.
Synthesis Methods
The synthesis method for NPC1161B involves several steps. First, 4-(2-pyridinyl)-1-piperazine is reacted with 2-bromo-3-pyridinylmethanol to form the intermediate product. Next, this intermediate product is reacted with cyclopentanecarboxylic acid chloride to form NPC1161B. The overall synthesis method for NPC1161B is complex and involves several steps, but it has been successfully synthesized by researchers.
Scientific Research Applications
NPC1161B has been studied for its potential applications in scientific research, particularly in the field of medicine. This compound has been shown to have potential therapeutic effects for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Research has also shown that NPC1161B can be used as a tool to study the function of certain proteins and enzymes in the body.
properties
IUPAC Name |
N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c27-21(17-6-1-2-7-17)24-16-18-8-5-11-23-20(18)26-14-12-25(13-15-26)19-9-3-4-10-22-19/h3-5,8-11,17H,1-2,6-7,12-16H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJDJWYLFBHJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B5140151.png)


![3-(1,3-benzodioxol-5-yl)-5-[3-(methylthio)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5140169.png)

![7-(3-chloro-4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5140191.png)

![N-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucine](/img/structure/B5140211.png)
![9-[4-(2,6-dimethyl-1-piperidinyl)butyl]-9H-carbazole hydrochloride](/img/structure/B5140218.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-methoxy-N-(2-methoxyethyl)propanamide](/img/structure/B5140229.png)
![methyl 4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5140235.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5140245.png)
![1-ethyl-4-[(5-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5140250.png)